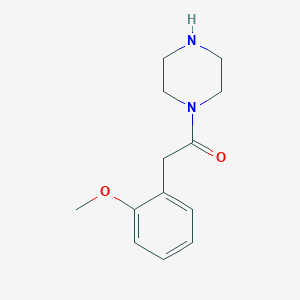
sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate is an organic compound with the molecular formula C₆H₇NaO₂ It is a sodium salt of a cyclopropyl ketone enolate, characterized by its unique structure that includes a cyclopropyl ring and an enolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate typically involves the deprotonation of the corresponding cyclopropyl ketone using a strong base such as sodium hydride or sodium methoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Reduction: This compound can be reduced to form cyclopropyl alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the enolate acts as a nucleophile attacking electrophilic centers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides as electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropyl alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: Research into its biological activity and potential as a pharmacophore in drug design is ongoing.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate involves its reactivity as an enolate. The enolate can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the resonance stabilization of the enolate ion, which allows for the formation of stable intermediates during reactions.
Comparison with Similar Compounds
Sodium 3-oxoprop-1-en-1-olate: Lacks the cyclopropyl ring, making it less sterically hindered.
Sodium 3-cyclopropyl-3-oxobutanoate: Contains an additional carbon in the chain, altering its reactivity and steric properties.
Uniqueness: Sodium 3-cyclopropyl-3-oxoprop-1-en-1-olate is unique due to the presence of the cyclopropyl ring, which introduces significant ring strain and affects the compound’s reactivity. This makes it a valuable intermediate in the synthesis of complex molecules that require the incorporation of a cyclopropyl group.
Properties
IUPAC Name |
sodium;(E)-3-cyclopropyl-3-oxoprop-1-en-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2.Na/c7-4-3-6(8)5-1-2-5;/h3-5,7H,1-2H2;/q;+1/p-1/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEQXVRLUUCHLW-BJILWQEISA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=C[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)/C=C/[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
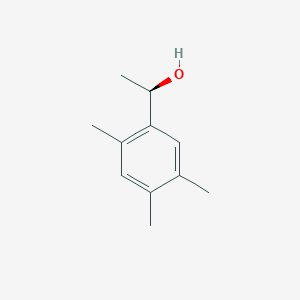
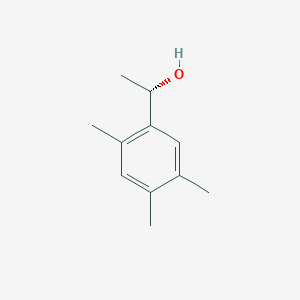
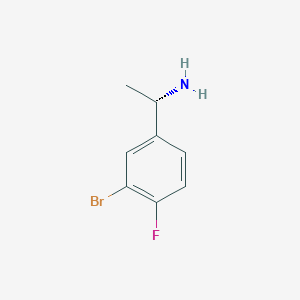
![2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6144016.png)
![tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate](/img/structure/B6144021.png)
![2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B6144023.png)
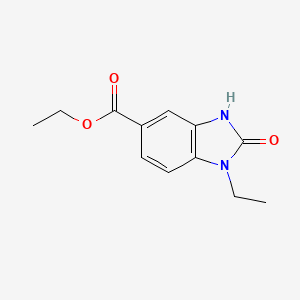
![N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B6144039.png)
![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)

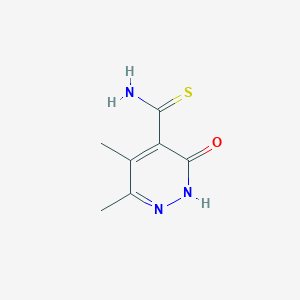
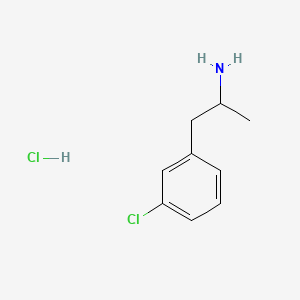
amine hydroiodide](/img/structure/B6144067.png)
